Isopropanolamine Phosphate
Description
Overview of Isopropanolamine Phosphate (B84403) in Contemporary Chemical Science
In modern chemical science, isopropanolamine phosphate is recognized as a multifunctional compound. Although extensive, dedicated studies on this specific salt are limited, its properties can be largely inferred from its parent compounds. Isopropanolamines, including monoisopropanolamine (MIPA), diisopropanolamine (B56660) (DIPA), and triisopropanolamine (B86542) (TIPA), are known for their utility as emulsifiers, stabilizers, and chemical intermediates. patsnap.com They are particularly noted for their role as corrosion inhibitors and in the synthesis of various pharmaceuticals. patsnap.comnih.gov
The phosphate component, on the other hand, is a cornerstone of biochemistry and industrial chemistry, playing a crucial role in fertilizers and as a corrosion inhibitor for metals. epo.orgnih.gov The combination of these two entities in this compound suggests a compound with potential applications in corrosion inhibition, specialty fertilizers, and as a building block in chemical synthesis. Current scientific interest is primarily directed towards exploring these synergistic properties.
Historical Context and Evolution of Research Trajectories
The research trajectory of this compound is intrinsically linked to the historical development of its parent components. Isopropanolamines have been subjects of study for many decades, with their applications in cosmetics being reviewed as far back as 1987. cir-safety.org The synthesis of isopropanolamine itself has been refined over the years, with various patented methods aiming to improve yield and purity. google.com
The study of phosphates has an even longer history, with their role in agriculture and material science being a subject of intense research for over a century. The evolution of research has seen a shift from simple phosphate salts to more complex organic phosphate compounds tailored for specific applications, such as improved drug delivery or targeted corrosion inhibition. nih.govmdpi.comnih.gov The development of this compound can be seen as a part of this broader trend towards creating functionalized salts that combine the beneficial properties of both the cation and the anion.
Interdisciplinary Relevance of this compound Studies
The study of this compound holds relevance across multiple scientific disciplines:
Materials Science: The compound's potential as a corrosion inhibitor for ferrous metals is a significant area of interest. nih.govnih.gov Phosphate coatings are known to form a protective layer on metal surfaces, and the amine group from isopropanolamine can further enhance this protective action. google.com
Agricultural Science: There is potential for this compound to be used in specialty fertilizers. A European patent describes the use of alkanolamine salts of phosphoric acid, including those derived from isopropanolamine, in ammonium-free liquid fertilizers. epo.org These formulations can offer high phosphorus content and stability.
Pharmaceutical Science: Isopropanolamine and its derivatives are used as precursors in the synthesis of various drugs. patsnap.com The phosphate salt form can influence the solubility and bioavailability of active pharmaceutical ingredients, a strategy that is explored with other phosphate prodrugs. nih.gov
Industrial Chemistry: Isopropanolamines are utilized in a variety of industrial applications, including in detergents, metalworking fluids, and as grinding aids in cement production. patsnap.com The phosphate salt may offer enhanced performance in some of these areas.
Scope and Objectives of Current Academic Inquiry
Current academic inquiry into this compound, while not extensive, is focused on several key areas:
Synthesis and Characterization: Developing efficient and scalable methods for the synthesis of this compound and thoroughly characterizing its physicochemical properties.
Corrosion Inhibition: Investigating the mechanism and efficiency of this compound as a corrosion inhibitor for various metals and alloys, particularly in comparison to existing inhibitors.
Biomedical and Agricultural Applications: Exploring its potential as a component in drug delivery systems or as a specialized fertilizer, focusing on its efficacy and interaction with biological systems. nih.govepo.org
Material Modification: Studying its use as an additive or surface treatment to modify the properties of materials, such as enhancing the fire retardancy of polymers or improving the performance of coatings.
As research continues, a more comprehensive understanding of this compound's unique properties and applications is expected to emerge, solidifying its place in the landscape of functional chemical compounds.
Chemical Compound Information
| Compound Name |
| 1-amino-2-propanol |
| Diisopropanolamine (DIPA) |
| Isopropanolamine |
| This compound |
| Monoisopropanolamine (MIPA) |
| Phosphoric Acid |
| Triisopropanolamine (TIPA) |
Physicochemical Properties
| Property | This compound | 1-Amino-2-propanol (Isopropanolamine) |
| CAS Number | 67952-32-3 nih.govsigmaaldrich.comsigmaaldrich.com | 78-96-6 nih.gov |
| Molecular Formula | C3H12NO5P nih.gov | C3H9NO nih.gov |
| Molecular Weight | 173.11 g/mol nih.govsigmaaldrich.comsigmaaldrich.com | 75.11 g/mol nih.gov |
| Appearance | Solid sigmaaldrich.com | Colorless liquid nih.govfishersci.com |
| Boiling Point | Not available | 161 °C fishersci.com |
| Melting Point | Not available | -2 °C fishersci.com |
| Solubility in Water | Not available | Soluble nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
1-aminopropan-2-ol;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.H3O4P/c1-3(5)2-4;1-5(2,3)4/h3,5H,2,4H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTLSXSJOBWQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60987343 | |
| Record name | Phosphoric acid--1-aminopropan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67952-32-3 | |
| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-amino-, phosphate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid--1-aminopropan-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60987343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-hydroxypropyl)ammonium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Chemical Modifications of Isopropanolamine Phosphate Analogues
Advanced Synthetic Routes for Isopropanolamine Phosphate (B84403) Derivatives
The synthesis of isopropanolamine phosphate derivatives involves several sophisticated strategies that allow for precise control over the final molecular architecture. These routes range from the modification of inorganic polymers to the stereocontrolled synthesis of complex organic molecules.
Isopropanolamine Modification of Polyphosphates
A significant application of isopropanolamine is in the modification of ammonium (B1175870) polyphosphate (APP), a common flame retardant. The direct reaction between isopropanolamine (ISA) and APP results in a modified product, often denoted as ISA-APP. This synthesis is typically a straightforward process where APP is treated with isopropanolamine, leading to a chemical interaction that improves the performance of the polyphosphate. researchgate.netresearchgate.net
The modification aims to enhance the thermal stability and flame retardancy of materials like epoxy resins. researchgate.net The resulting ISA-APP can act synergistically in both the gas phase and the condensed phase during combustion. bohrium.com Research indicates that incorporating ISA-APP into epoxy composites significantly increases the Limiting Oxygen Index (LOI) and helps achieve a V-0 rating in the UL-94 vertical burn test, outperforming unmodified APP at similar concentrations. researchgate.net
Table 1: Flame Retardancy Performance of Epoxy Resins with ISA-APP
| Composite | Additive Content (wt%) | LOI (%) | UL-94 Rating |
|---|---|---|---|
| Pure EP | 0 | - | Fails |
| EP/APP | 20 | <30 | V-1 |
| EP/ISA-APP | 20 | 33.5 | V-0 |
Data sourced from research on isopropanolamine-modified ammonium polyphosphate. researchgate.net
Chiral Synthesis and Stereochemical Control in Isopropanolamine-Containing Molecules
The isopropanolamine structure contains a chiral center, making stereochemical control a critical aspect of synthesizing its derivatives for applications where specific stereoisomers are required, such as in pharmaceuticals. Chiral synthesis aims to produce enantiomerically pure or enriched products. acs.orgfao.org
A common strategy involves a ring-opening reaction of an electrophilic epoxide with an amine. acs.org For instance, a starting material can be reacted with a racemic epoxide like epibromohydrin (B142927) to yield an intermediate with an epoxy tail. This epoxide is then opened by a secondary amine to create the isopropanolamine bridge. acs.org To achieve stereochemical control, either a chiral epoxide or a chiral amine can be used as a starting material. Research into ferulic acid derivatives found that the R-forms of the target compounds were more beneficial for aggrandizing antiviral activities, highlighting the importance of stereochemistry. mdpi.com Similarly, studies on 18β-glycyrrhetinic acid derivatives involved preparing epimeric and chiral compounds to evaluate their antibacterial properties. acs.orgnih.gov
Design and Synthesis of N-substituted Isopropanolamine Derivatives
The versatility of the isopropanolamine scaffold is greatly expanded through N-substitution, where various functional groups are attached to the nitrogen atom. This modification can significantly alter the chemical and biological properties of the resulting molecule. mdpi.combvsalud.org The synthesis of these derivatives often follows a modular approach.
A key synthetic pathway involves creating a crucial intermediate, frequently by reacting a parent molecule with epibromohydrin. mdpi.com This is followed by a ring-opening reaction between the intermediate's epoxide ring and a selected amine, which introduces the desired N-substituent. mdpi.comresearchgate.net For example, a series of novel ferulic acid derivatives incorporating substituted isopropanolamine moieties were synthesized by reacting a ferulic acid-derived epoxide with various amines, including substituted piperazines. mdpi.com This method allows for the creation of a library of compounds with diverse functionalities.
Table 2: Antiviral Activity of N-substituted Ferulic Acid-Isopropanolamine Derivatives
| Compound ID | R-Group (Substitution on Piperazine) | Curative Activity (%) at 500 µg/mL |
|---|---|---|
| A24 | Benzyl | 44.6 |
| A30 | 3-Methylbenzyl | 51.1 |
| A31 | 2-Methylbenzyl | 61.7 |
| A29 | 4-Chlorobenzyl | 59.1 |
Data sourced from research on ferulic acid derivatives targeting TMV helicase. mdpi.com
Novel Phosphorylated Derivatives and Analogues
The introduction of a phosphate group, or phosphorylation, is a key strategy for modifying isopropanolamine and its derivatives. nih.gov This can be achieved through several methods, though each comes with challenges. Traditional methods using phosphorylating agents like phosphorus oxychloride (POCl₃) can be overly reactive, leading to mixtures of mono-, di-, and tri-alkylphosphates and often requiring protective group chemistry. nih.gov The direct use of phosphoric acid is also possible but typically requires harsh conditions and has a limited substrate scope. nih.gov
More recent and milder methods are being developed. One such approach uses a P(V)-based Ψ-reagent, which allows for the direct and chemoselective phosphorylation of alcohols under operationally simple and scalable conditions. nih.gov This method is effective for a broad range of substrates, including complex molecules. Another approach to creating phosphorylated analogues involves derivatizing molecules that already contain a phosphate group. Chemical derivatization can be used to improve the analysis of phosphorylated compounds by, for example, substituting the phosphate group with a charged tag to enhance ionization in mass spectrometry. nih.govmdpi.com
Reaction Mechanisms and Pathways in Derivatization
The synthesis of this compound analogues relies on several fundamental reaction mechanisms. The specific pathway depends on the desired final structure and the nature of the starting materials.
A primary mechanism is the nucleophilic ring-opening of epoxides. In many synthetic routes, an epoxide serves as a key intermediate. acs.orgmdpi.com The nitrogen atom of isopropanolamine or a secondary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This reaction is highly efficient for forming the characteristic 2-hydroxypropylamine linkage and is central to the synthesis of many N-substituted derivatives. acs.org
Another key process is phosphorylation , which involves the formation of a phosphate ester. This can occur through the reaction of the hydroxyl group of isopropanolamine with a phosphorylating agent. nih.gov The mechanism can proceed via a nucleophilic attack of the alcohol on the phosphorus atom of the phosphorylating reagent. The choice of reagent (e.g., P(III) vs. P(V)) dictates the subsequent steps, which may include an oxidation step for P(III) reagents. nih.gov
In the modification of polyphosphates, the interaction is likely governed by acid-base and ion-exchange mechanisms . The amine group of isopropanolamine can interact with the acidic P-OH groups on the surface of the ammonium polyphosphate chains, leading to the formation of a more stable, cross-linked, or core-shell structure. researchgate.netresearchgate.net
Optimization of Synthetic Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is essential for maximizing product yield, purity, and selectivity in the synthesis of this compound derivatives. prismbiolab.com This involves the systematic adjustment of various parameters, including temperature, solvent, catalyst, and reaction time.
For instance, in the synthesis of flame retardants for cotton, an optimized procedure was determined by evaluating the dosage of the flame-retardant, cross-linking agent, and catalyst, as well as the pH of the finishing liquor, curing temperature, and curing time. researchgate.net In the preparation of isopropanolamine itself from ammonia (B1221849) and propylene (B89431) oxide, adding the propylene oxide in sections allows for better control of the reaction and reduces the proportion of undesired di- and tri-isopropanolamine products. google.com
The choice of solvent and catalyst is also critical. In the synthesis of quinoxalines, protic solvents like methanol (B129727) showed better results than aprotic ones because they can form hydrogen bonds that increase the electrophilicity of the carbonyl groups. mdpi.com For phosphorylation reactions, optimization might involve screening different bases, solvents, and temperatures to achieve high conversion with minimal side products. The development of self-optimizing systems, which use algorithms to iteratively adjust reaction conditions, represents a modern approach to achieving optimal synthetic outcomes. prismbiolab.com
Advanced Spectroscopic and Analytical Characterization Methodologies for Isopropanolamine Phosphate
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity for molecular identification and quantification. When coupled with separation techniques, it provides a powerful tool for the detailed characterization of isopropanolamine phosphate (B84403).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective technique for the analysis of organophosphate compounds. pnrjournal.comgazi.edu.tr This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. For isopropanolamine phosphate, LC would first separate the compound from other components in a sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI).
In the first stage of mass analysis (MS1), the parent ion corresponding to the protonated or deprotonated this compound molecule is selected. This ion is then subjected to collision-induced dissociation (CID), breaking it into characteristic fragment ions. The second stage of mass analysis (MS2) separates and detects these fragment ions, creating a unique fragmentation pattern or "fingerprint." This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in complex matrices. rsc.org For this compound, key fragment ions would likely correspond to the isopropanolamine and phosphate moieties, confirming the compound's identity.
Research on dialkyl phosphates (DAPs), which are metabolites of organophosphate pesticides, demonstrates the utility of LC-MS/MS in quantifying related compounds in various samples. nih.gov Methods have been developed that allow for the direct injection of extracts into the LC-MS/MS system, simplifying sample processing. nih.gov The optimization of mobile phases, such as using acetic acid in water and a methanol (B129727)/acetonitrile (B52724) mixture, is critical for achieving good chromatographic separation. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography Column | Reversed-phase C18 | rsc.org |
| Mobile Phase A | Water with 0.1% acetic acid or 0.01 M ammonium (B1175870) formate | rsc.orgnih.gov |
| Mobile Phase B | Acetonitrile or Methanol:Acetonitrile mixture | rsc.orgnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | nih.gov |
| Detection | Triple Quadrupole Mass Spectrometer | rsc.org |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | rsc.org |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample with extremely low detection limits. pnrjournal.com While standard ICP-MS measures the total phosphorus content, its true strength in this context lies in its use as a detector for a chromatographic system (e.g., IC-ICP-MS or GC-ICP-MS), a process known as speciation analysis. rsc.orgnih.gov
For a sample containing this compound, a separation technique like ion chromatography would first separate the different phosphorus-containing species (e.g., this compound, inorganic phosphate, other organophosphates). nih.gov The eluent from the chromatograph is then introduced into the ICP torch, which uses an argon plasma to atomize and ionize all molecules. The resulting ions are directed into the mass spectrometer, which is set to monitor the mass-to-charge ratio of phosphorus (m/z 31).
This hyphenated approach allows for the quantification of individual phosphorus species rather than just the total elemental phosphorus. rsc.orgnih.gov This is critical for understanding the composition of a sample, for instance, to distinguish the intact this compound salt from its potential degradation products like free inorganic phosphate. The method's high sensitivity allows for the determination of trace levels of these compounds in various matrices, including environmental waters. nih.gov
| Parameter | Typical Setting | Reference |
|---|---|---|
| Hyphenated Technique | Ion Chromatography (IC) or Gas Chromatography (GC) | rsc.orgnih.gov |
| Plasma Gas | Argon | researchgate.net |
| Additional Gas | Nitrogen or Oxygen (to enhance phosphorus ionization) | researchgate.net |
| Analyte Isotope | ³¹P | rsc.org |
| Detector | Quadrupole or Sector Field Mass Spectrometer | rsc.orgnih.gov |
| Application | Quantification of individual organophosphorus compounds | nih.govnih.gov |
Native Mass Spectrometry (MS) is an analytical technique that analyzes molecules or complexes in their folded, near-physiological state. bham.ac.uk This is achieved by using "soft" ionization techniques, like nano-electrospray ionization (nESI), and non-denaturing solvent systems, typically volatile buffers like ammonium acetate. nih.govwaters.com While commonly applied to large protein complexes, the principles of native MS can be extended to study the non-covalent interaction between isopropanolamine and phosphoric acid.
In this application, a solution of this compound in a volatile buffer would be infused into the mass spectrometer. The gentle conditions preserve the ionic bond between the protonated isopropanolamine cation and the deprotonated phosphate anion, allowing for the detection of the intact ion pair in the gas phase. researchgate.net This can be invaluable for confirming the 1:1 stoichiometry of the salt.
Coupling native MS online with a separation technique like size-exclusion chromatography (SEC) can further enhance the analysis by separating the analyte from interfering substances while maintaining its native state. tandfonline.comacs.org This online SEC-native MS approach reduces sample complexity and signal suppression, providing clearer mass spectra. nih.gov This method would be particularly useful for analyzing formulations to ensure the stability and integrity of the this compound salt.
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of chemical compounds, enabling their separation from complex mixtures for subsequent identification and quantification. High-performance liquid chromatography and ion chromatography are the most relevant methods for this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. nih.gov For this compound, a reversed-phase HPLC method would be most applicable. A patent for the analysis of a closely related compound, isopropanolamine hydrogen sulfate, details a reversed-phase HPLC method using a C18 column. google.com A similar approach could be adapted for this compound.
In such a method, a polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol, is used. google.comoatext.com A gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with varying polarities. google.com Detection is commonly achieved using a Diode Array Detector (DAD) or a universal detector like a Charged Aerosol Detector (CAD), which is suitable for non-volatile compounds without a UV chromophore. chromatographyonline.com The method can be optimized for the specific matrix to ensure that this compound is well-resolved from any impurities or other components. oatext.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or C8 | google.comoatext.com |
| Mobile Phase | Gradient of Acetonitrile and Water | google.com |
| Flow Rate | 0.8 - 1.2 mL/min | google.com |
| Column Temperature | 20°C - 40°C | google.com |
| Injection Volume | 10 - 20 µL | google.com |
| Detector | Diode Array Detector (DAD) or Charged Aerosol Detector (CAD) | oatext.comchromatographyonline.com |
Ion Chromatography (IC) is the premier technique for the analysis of ionic species. thermofisher.comnih.gov It is ideally suited for analyzing this compound by separating and quantifying its constituent ions: the isopropanolamine cation and the phosphate anion.
For the analysis of the phosphate anion, anion-exchange chromatography is used. thermofisher.com A column with stationary phase functional groups that are positively charged is employed to retain anions. The sample is injected, and a liquid eluent, typically a carbonate/bicarbonate or hydroxide (B78521) solution, is passed through the column to elute the separated anions. nih.govazom.com Suppressed conductivity detection is the most common detection method, where a suppressor device removes the eluent ions, reducing background conductivity and significantly enhancing the signal-to-noise ratio for the analyte ions like phosphate. lcms.cz This allows for the determination of phosphate at very low (µg/L) concentrations. thermofisher.com
For the analysis of the isopropanolamine cation, cation-exchange chromatography is employed. thermofisher.com This uses a negatively charged stationary phase and an acidic eluent to separate cations. Similar to anion analysis, suppressed conductivity detection provides robust and sensitive quantification. thermofisher.comresearchgate.net These IC methods are well-established and can be used to monitor the concentration of the individual ions, assess the purity of the salt, and quantify related ionic impurities. azom.comgoogle.com
| Parameter | Anion (Phosphate) Analysis | Cation (Isopropanolamine) Analysis | Reference |
|---|---|---|---|
| Technique | Anion-Exchange Chromatography | Cation-Exchange Chromatography | thermofisher.comthermofisher.com |
| Column | Hydroxide-selective (e.g., IonPac AS-series) | Carboxylate-functionalized resin (e.g., IonPac CS-series) | lcms.czgoogle.com |
| Eluent | Potassium Hydroxide or Sodium Carbonate/Bicarbonate | Methanesulfonic Acid | azom.comthermofisher.com |
| Detection | Suppressed Conductivity | Suppressed Conductivity | thermofisher.comthermofisher.com |
| Application | Quantification of phosphate and other anions (sulfate, etc.) | Quantification of amines and alkali metals | azom.comgoogle.com |
Advanced Sample Preparation and Derivatization for Enhanced Detection
The accurate analysis of this compound, particularly in complex matrices, necessitates sophisticated sample preparation and, often, chemical derivatization. These steps are crucial for removing interfering substances, concentrating the analyte, and converting it into a form more suitable for detection by analytical instruments like gas or liquid chromatographs.
Sample preparation strategies are contingent on the sample matrix and the analytical technique employed. For aqueous samples, preconcentration techniques may be required, especially at trace levels. nih.gov In biological samples, matrix effects from components like proteins, lipids, and other metabolites can be significant, often requiring extensive cleanup. nih.govresearchgate.net Solid-Phase Extraction (SPE) is a widely used technique for this purpose. Anion exchange SPE materials can be employed to selectively remove high concentrations of phosphate, which can interfere with the analysis of other compounds. researchgate.netnih.gov
Derivatization is a key strategy, particularly for analysis by Gas Chromatography (GC), as it converts polar and non-volatile analytes into more volatile and thermally stable derivatives. canada.ca For the isopropanolamine moiety of the compound, various derivatization methods typically used for alkanolamines can be applied to improve chromatographic separation and detection sensitivity. researchgate.net High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection after derivatization with reagents like o-phthaldiadehyde is another powerful approach for determining trace amounts of amines. researchgate.net
Below is a table summarizing potential derivatization approaches applicable to the isopropanolamine functional group for enhanced detection.
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Purpose |
| Silylating Agents (e.g., BSTFA) | Amine, Hydroxyl | Silyl ethers/amines | Gas Chromatography (GC) | Increases volatility and thermal stability. |
| Acylating Agents (e.g., Acetic Anhydride) | Amine, Hydroxyl | Acetyl amides/esters | Gas Chromatography (GC) | Improves chromatographic properties. |
| o-Phthaldiadehyde (OPA) | Primary Amine | Fluorescent isoindole | HPLC with Fluorescence Detection (FLD) | Greatly enhances detection sensitivity. researchgate.net |
| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Primary/Secondary Amines | Fluorescent carbamate | HPLC with Fluorescence Detection (FLD) | Provides high sensitivity for amine detection. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the structural analysis of phosphorus-containing compounds. wikipedia.org Specifically, Phosphorus-31 NMR (³¹P NMR) is exceptionally useful due to the ³¹P isotope's 100% natural abundance, high gyromagnetic ratio, and spin of ½, which results in sharp, easily interpretable signals. wikipedia.orgmdpi.com This technique provides direct information about the chemical environment of the phosphorus atom, making it ideal for structural confirmation, purity assessment, and quantitative analysis of compounds like this compound. oxinst.com Spectra are typically recorded with proton decoupling to simplify the signals, and chemical shifts are referenced to an external standard, most commonly 85% phosphoric acid (H₃PO₄). wikipedia.org
The chemical shift observed in ³¹P NMR is highly sensitive to the local electronic structure and stereochemistry of the phosphate group. nih.gov This sensitivity allows for detailed studies of the conformational dynamics of the phosphate ester bond in solution. Research on other organophosphates, such as nucleic acids, has demonstrated that variations in bond angles and, critically, the torsional angles around the P-O ester bonds, lead to predictable changes in the ³¹P chemical shift. mdpi.comnih.gov
For this compound, ³¹P NMR can be used to probe the rotational conformations (rotamers) around the P-O bond linking the phosphate group to the isopropanolamine moiety. Different spatial arrangements of the atoms result in distinct electronic environments for the phosphorus nucleus, which in turn manifest as different chemical shifts. By analyzing the temperature dependence of these chemical shifts, thermodynamic parameters for the conformational equilibrium between different states can be determined. nih.gov This provides profound insight into the molecule's structural preferences and flexibility in solution.
The following table provides context for the chemical shifts of various phosphorus-containing functional groups.
| Phosphorus Compound Type | Typical ³¹P Chemical Shift Range (ppm) |
| Phosphoric Acid (H₃PO₄) | 0 (by definition) |
| Phosphate Esters (Mono-, Di-, Tri-) | +5 to -20 |
| Phosphonates | +15 to +35 |
| Phosphines | +60 to -60 |
| Phosphine Oxides | +20 to +50 |
| Phosphonium Salts | +15 to +40 |
Trace Analysis Techniques for Environmental and Biological Matrices
The determination of this compound at trace levels in complex environmental and biological samples presents significant analytical challenges. These matrices often contain a multitude of interfering substances that can obscure the analyte signal or suppress instrument response. researchgate.nethawaii.edu Furthermore, the concentration of phosphate in natural waters can be at nanomolar levels, requiring highly sensitive analytical methods for accurate quantification. hawaii.edu
The standard method for phosphate detection in water is the Molybdenum Blue spectrophotometric method. researchgate.netnih.gov However, to achieve the very low detection limits required for environmental monitoring, advanced techniques that incorporate preconcentration steps have been developed.
One innovative approach involves converting the phosphate in solution into a solid precipitate that can be easily separated and measured. For example, after forming the phosphomolybdenum blue complex, a cationic surfactant such as cetyltrimethylammonium bromide (CTAB) can be added to precipitate the complex, which is then captured on a transparent membrane for spectroscopic analysis. nih.gov This method effectively concentrates the analyte from a large volume of water, significantly lowering the detection limit. researchgate.netnih.gov Another strategy is Dispersive Liquid-Liquid Microextraction (DLLME), where the ion-pair of the phosphomolybdate complex is formed and extracted into a tiny volume of an organic solvent, again achieving a high concentration factor before spectrophotometric measurement. analchemres.org
The table below summarizes some advanced techniques for trace phosphate detection in water.
| Technique | Principle | Achieved Detection Limit | Reference |
| Membrane Precipitation Spectroscopy | Conversion of aqueous heteropolymolybdate ions to a solid precipitate with CTAB, captured on a membrane for visible spectroscopy. | 0.64 µg/L | nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Formation of a phosphomolybdate-Aliquat-336 ion pair, extracted into carbon tetrachloride and measured by UV-Vis spectrophotometry. | 12 ng/mL (12 µg/L) | analchemres.org |
| Thermally Reversible Polymer Preconcentration | Incorporation of a molybdophosphate-Malachite Green aggregate into a thermally reversible polymer (PNIPAAm) for concentration. | 2 nmol/dm³ | nih.gov |
Analyzing trace levels of phosphate in complex matrices like wastewater, soil extracts, or biological fluids is fraught with difficulties that demand robust strategies for sample preparation and analysis.
Challenges:
Chemical Interferences: The most common analytical methods for phosphate are subject to interference from other substances. Silicate and arsenate can form similar molybdenum blue complexes, leading to overestimation. si.edu
Low Concentrations: The target analyte may be present at extremely low levels, close to the detection limit of the instrument, making accurate quantification difficult. hawaii.edu
Analyte Speciation: Phosphorus exists in many forms (e.g., orthophosphate, polyphosphates, organic phosphate) in environmental samples. helcom.fi Total phosphorus analysis requires a digestion step to convert all forms to orthophosphate, which can be a source of error. waterrf.org
Strategies:
Rigorous Sample Handling: Proper sampling, storage (e.g., refrigeration), and filtration are essential first steps to maintain sample integrity and remove particulate matter. helcom.fihelcom.fi
Digestion: For total phosphorus analysis, an oxidative digestion step (e.g., using persulfate or microwave digestion) is employed to break down organic phosphorus compounds into reactive orthophosphate. helcom.fi
Interference Removal: Specific chemical treatments can be used to eliminate interferences. For example, the interference from arsenate can be removed by reducing it to arsenite prior to the addition of the molybdate (B1676688) reagent. si.edu
Advanced Sample Cleanup: For highly complex biological matrices, advanced cleanup procedures are mandatory. Solid-Phase Extraction (SPE) is a powerful tool to selectively isolate the analyte of interest while removing interfering compounds like salts, proteins, and lipids. nih.govnih.gov
The following table summarizes these challenges and the corresponding strategic solutions.
| Challenge | Description | Strategy |
| Chemical Interference | Other ions (e.g., silicate, arsenate) react similarly to phosphate, causing false positive signals. si.edu | Chemical masking or removal (e.g., reduction of arsenate); use of more selective analytical techniques like Ion Chromatography. si.edu |
| Matrix Effects | High salt content, dissolved organics, or biological macromolecules (proteins, lipids) suppress or enhance the analytical signal. researchgate.netsi.edu | Sample dilution; matrix matching of standards; advanced sample cleanup such as Solid-Phase Extraction (SPE). researchgate.netnih.gov |
| Low Analyte Concentration | Analyte levels are near or below the instrument's limit of detection. hawaii.edu | Preconcentration techniques (e.g., SPE, DLLME); use of highly sensitive detectors (e.g., mass spectrometry, fluorescence). nih.govanalchemres.org |
| Complex Speciation | Phosphorus exists in multiple chemical forms (dissolved, particulate, organic) that may not all be detected by the primary method. helcom.fi | A digestion step to convert all forms to orthophosphate for total phosphorus measurement; speciation analysis using chromatographic separation. helcom.fi |
Advanced Materials Applications and Performance Mechanisms of Isopropanolamine Phosphate Compounds
Flame Retardancy Mechanisms and Performance Enhancement
Isopropanolamine phosphate (B84403) compounds are gaining attention as effective halogen-free flame retardants in various polymers. Their efficacy stems from a combination of gas-phase and condensed-phase mechanisms, which work to interrupt the combustion cycle.
Isopropanolamine-Modified Ammonium (B1175870) Polyphosphate (ISA-APP) in Polymer Composites (e.g., Epoxy Resins, Polypropylene)
Isopropanolamine-modified ammonium polyphosphate (ISA-APP) has demonstrated enhanced flame retardant performance in polymer composites like epoxy resins (EP) and polypropylene (B1209903) (PP). researchgate.netnih.gov In epoxy resins, the incorporation of 20 wt% of ISA-APP can lead to a limiting oxygen index (LOI) of 33.5% and a UL-94 V-0 rating, a performance superior to that of unmodified APP at the same concentration. researchgate.net This enhancement is attributed to the synergistic effects between the phosphorus and nitrogen elements within the ISA-APP structure. bohrium.com
The modification of APP with isopropanolamine improves its compatibility with the polymer matrix and contributes to the formation of a more stable and effective char layer during combustion. researchgate.netresearchgate.netresearchgate.net For instance, in EP composites, ISA-APP significantly reduces the peak heat release rate (pHRR) and total heat release (THR) by 74.4% and 63.6%, respectively, compared to pure epoxy resin. researchgate.net This is due to the formation of a P-O-C structure during combustion, which promotes a high-quality char layer. researchgate.net
| Material | Additive | Loading (wt%) | LOI (%) | UL-94 Rating | pHRR Reduction (%) | THR Reduction (%) |
| Epoxy Resin | Pure EP | 0 | - | - | - | - |
| Epoxy Resin | ISA-APP | 20 | 33.5 | V-0 | 74.4 | 63.6 |
| Epoxy Resin | APP | 20 | <33.5 | - | - | - |
Gas-Phase Flame Retardant Mechanisms of Phosphorus-Containing Species
Phosphorus-based flame retardants, including isopropanolamine phosphates, can function in the gas phase by interrupting the combustion chain reaction. frontiersin.orgnih.gov Upon heating, these compounds decompose and release volatile phosphorus-containing radicals, such as PO· and PO₂·. frontiersin.orgnih.gov These radicals act as scavengers for the highly reactive H· and HO· radicals that propagate the fire, effectively quenching the flame. frontiersin.orgnih.gov The reaction PO· + H· → HPO is a key step in this inhibition process. frontiersin.org This gas-phase action dilutes the concentration of flammable gases and oxygen, further hindering combustion. nih.gov
Condensed-Phase Flame Retardant Mechanisms: Char Formation and Barrier Effects
The primary flame retardant action of many phosphorus compounds, including isopropanolamine phosphates, occurs in the condensed phase. frontiersin.orgnih.gov During combustion, the flame retardant decomposes to form phosphoric acid or polyphosphoric acid. nih.govflameretardants-online.com This acidic species acts as a catalyst, promoting the dehydration and carbonization of the polymer matrix to form a protective char layer on the surface. nih.govspecialchem.com
This char layer serves as a physical barrier that insulates the underlying polymer from heat and oxygen, thereby slowing down further pyrolysis and the release of flammable volatiles. frontiersin.orgspecialchem.com The char can also form a glassy, molten layer that further inhibits the transfer of heat and mass. nih.gov In the case of ISA-APP in epoxy resins, the formation of stable P-O-C structures within the char residue is crucial for its enhanced flame retardant effect. researchgate.net This intumescent char creates a two-way barrier, preventing combustible gases from reaching the flame and shielding the polymer from heat. specialchem.com
Thermal Degradation Products and Their Role in Flame Retardancy
The thermal degradation of organophosphorus flame retardants is a critical step in their mechanism of action. nih.govmdpi.comnih.gov The process and the resulting products depend on the level of oxygenation at the phosphorus atom. nih.govmdpi.com Compounds with a high level of oxygenation, like phosphates, tend to decompose at lower temperatures, readily forming phosphorus acids that promote char formation in the condensed phase. nih.govnih.gov These acids catalyze dehydration and cross-linking reactions in the polymer, leading to a more stable char. mdpi.com
Corrosion Inhibition Studies
Isopropanolamine and its derivatives, in conjunction with phosphates, have been investigated for their potential as corrosion inhibitors for metals, particularly steel. mdpi.comgoogle.com Phosphates can act as anodic inhibitors, forming a protective passive film on the metal surface that blocks anodic sites and prevents corrosion. nih.gov The effectiveness of phosphate inhibitors is often dependent on the pH of the environment. nih.gov
Phosphate-Based Corrosion Inhibitors in Construction Materials (e.g., Cement, Concrete)
Isopropanolamine and its derivatives are recognized as effective corrosion inhibitors for steel reinforcement in concrete and cement mortars. scirp.orgresearchgate.netpatsnap.com These compounds, often referred to as amino alcohol-based inhibitors, can be introduced as an admixture into the concrete mix or applied to the surface. researchgate.netcdnsciencepub.com When used as an admixture, the inhibitor is distributed homogeneously within the cement paste, facilitating the formation of a protective passive film on the steel's surface. scirp.org Studies have shown that amino alcohol-based inhibitors can delay the onset of corrosion and reduce the rate of chloride penetration into the concrete. scientific.net
The protective action of these inhibitors is partly attributed to their ability to form complex compounds with chlorides and cement materials, which helps to block the pores within the cement paste. scirp.orgscite.ai This pore-blocking effect serves as a secondary protection mechanism, hindering the ingress of aggressive ions like chlorides and water, which are essential for the corrosion process to occur. cdnsciencepub.comscite.ai Research indicates that the addition of these inhibitors can lead to improved compactness and hydration of the concrete. cdnsciencepub.com While both admixed and surface-applied methods are effective, some studies suggest that admixed inhibitors may offer better performance due to more uniform distribution. scirp.org However, other research has found surface-applied inhibitors to be more efficient in certain scenarios. cdnsciencepub.com
The performance of these inhibitors is also influenced by environmental conditions. In fully saturated environments, the corrosion process can be restrained by the lack of oxygen, even without inhibitors. scirp.org However, even in such conditions, amino alcohol inhibitors provide a benefit. scirp.org Their effectiveness is particularly notable in environments where steel is susceptible to chloride-induced corrosion. scientific.net
Table 1: Performance of Amino Alcohol-Based Corrosion Inhibitors in Concrete This table is interactive. Click on the headers to sort the data.
| Inhibitor Type | Application Method | Observed Effects | Reference |
|---|---|---|---|
| Amino Alcohol | Admixture | Reduces corrosion current, delays corrosion initiation, reduces chloride penetration, improves compressive strength. scirp.orgscientific.net | scirp.orgscientific.net |
| Amino Alcohol | Surface Spray | Achieves moderate corrosion inhibition, improves anti-penetrability and compactness of concrete. scirp.orgcdnsciencepub.com | scirp.orgcdnsciencepub.com |
| Phosphate-based | Admixture | Reacts with cement constituents to form dense hydration products, improving compressive strength. researchgate.net Can reduce chloride binding capacity. researchgate.net | researchgate.net |
| Multi-component (Organic/Inorganic) | Admixture | Forms a multi-functional protective film through adsorption and precipitation, showing high charge transfer resistance. mdpi.com | mdpi.com |
Mechanistic Understanding of Anodic and Mixed Inhibition by Phosphates
Phosphate-based inhibitors, including isopropanolamine phosphate, function through complex electrochemical mechanisms at the steel-concrete interface. They are generally classified as anodic or mixed-type inhibitors. nih.govtribology.rsmdpi.com Anodic inhibitors work by forming a protective film on the anodic sites of the metal surface, which stifles the metal dissolution (oxidation) reaction. tribology.rsmdpi.comsemanticscholar.org For phosphates to be effective as non-oxidizing anodic inhibitors, the presence of oxygen is typically required. nih.govresearchgate.net
The primary mechanism involves the reaction of phosphate ions with ferrous ions (Fe²⁺) that are generated during the initial stages of corrosion. nih.govresearchgate.net This reaction forms a passive layer of iron phosphate compounds on the steel surface. nih.gov This barrier layer hinders further corrosion. nih.gov The stability and effectiveness of this protective film are crucial for long-term durability.
In some conditions, particularly when the concentration of phosphate ions is sufficiently high relative to aggressive ions like chlorides, they can act as mixed inhibitors. nih.govnih.gov A mixed inhibitor affects both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. tribology.rsmdpi.com They can form precipitates on the surface that block both anodic and cathodic sites. mdpi.com The specific behavior—whether anodic or mixed—can depend on factors like the pH of the environment and the ratio of phosphate to chloride ions. nih.gov For instance, trisodium (B8492382) phosphate has been observed to act as a mixed inhibitor in mortar when the [PO₄³⁻]/[Cl⁻] ratio is above 0.6, and as a cathodic inhibitor when this ratio is below 0.6. nih.gov
Influence on Material Microstructure and Ion Exchange
The introduction of this compound into cementitious materials has a tangible impact on their microstructure. As an organic admixture, triisopropanolamine (B86542) (TIPA), a related compound, can accelerate the hydration of cement and promote the pozzolanic reaction of materials like fly ash. zkg.de This leads to an increase in the degree of polymerization of calcium-silicate-hydrate (C-S-H) gels, which are the primary binding phase in concrete. zkg.de The result is a denser, more compact matrix with a reduced volume of harmful pores. cdnsciencepub.comzkg.de This improved microstructure is a key factor in enhancing the material's durability and resistance to the ingress of corrosive agents. cdnsciencepub.com
Phosphate ions themselves can interact with the cement matrix. They can react with calcium ions present in the pore solution to form calcium phosphate precipitates. nih.govresearchgate.net These precipitates can fill pores and micro-cracks within the mortar, further densifying the structure and impeding the diffusion of aggressive ions. nih.govresearchgate.net However, this interaction can also have a downside. Some studies have shown that the presence of phosphate inhibitors can lead to a reduction in chloride binding within the cement paste. researchgate.net This is because phosphate ions may compete with chloride ions for ion exchange sites within the hydration products. researchgate.net
The use of isopropanol (B130326) as a solvent for sample preparation in microstructural analysis (a common technique) can also have effects. While it is used to reduce damage from capillary pressure during drying, prolonged contact can have chemical effects on hydration products like ettringite. researchgate.netethz.ch
Surface Active Properties and Surfactant Activity
Adsorption Behavior of Isopropanolamine Derivatives on Solid-Liquid Interfaces
Isopropanolamine and its derivatives exhibit surface-active properties, meaning they can adsorb at interfaces, such as the boundary between a solid and a liquid. nih.govnih.gov This adsorption is fundamental to many of their applications, including corrosion inhibition and their use as grinding aids in cement production. atamanchemicals.comdow.com The adsorption process is governed by a variety of forces, including electrostatic interactions, covalent bonding, and hydrogen bonding. nih.gov
In the context of corrosion inhibition, the amine and alkanolamine components adsorb onto the metal surface, forming a protective film. scite.ai This film acts as a physical barrier, blocking the metal from contact with corrosive species in the environment. scite.aisemanticscholar.org The adsorption can occur through either physisorption (electrostatic attraction) or chemisorption (formation of coordinate bonds between heteroatoms like nitrogen and oxygen and the metal's d-orbitals). rsc.org
Research into related compounds, such as dodecylbenzenesulfonate isopropanolamine (DBIA), has shown that these molecules can chemisorb onto mineral surfaces through reactions with active sites, like Fe³⁺ on ilmenite. researchgate.net This strong adsorption alters the surface properties, for example, by creating a hydrophobic layer. researchgate.net The specific nature of the adsorption—whether it is strong chemisorption or weaker physisorption—depends on the specific derivative and the substrate. researchgate.net The study of adsorption isotherms helps to characterize the behavior of these surfactant mixtures at solid-liquid interfaces, revealing synergistic or competitive interactions between different components. columbia.edu
Integration into Advanced Functional Materials
Role in Semiconductors, Photovoltaic, and Electronic Display Materials
While the primary applications of this compound are in construction and corrosion inhibition, related phosphate and amine compounds are finding roles in the development of advanced functional materials. The field of phosphosulfide semiconductors, for example, is being explored for optoelectronics and solar energy conversion due to the chemical versatility of materials containing phosphorus and sulfur. dtu.dk
In photovoltaics, doping silicon with elements like phosphorus is a fundamental process for creating N-type semiconductors, which are essential for forming the p-n junctions at the heart of solar cells. imagesco.comnumberanalytics.com While not a direct application of this compound, this highlights the importance of phosphorus-containing compounds in the semiconductor industry.
Engineered Materials for Pharmaceutical and Industrial Applications
This compound is a bifunctional compound that is gaining attention for its potential in creating advanced, high-performance materials. Its unique structure, combining both an organic amine alcohol and an inorganic phosphate group, allows it to impart specific, desirable properties when incorporated into material matrices. In pharmaceutical and industrial contexts, this compound is utilized to engineer materials with enhanced characteristics, such as controlled-release capabilities in drug delivery systems and improved fire resistance and corrosion inhibition in industrial products.
Pharmaceutical Applications
In the pharmaceutical industry, the engineering of advanced excipients and drug delivery systems is critical for optimizing therapeutic outcomes. Isopropanolamine derivatives and phosphate compounds are independently recognized for their valuable roles in formulation science. nih.gov The combination of these functionalities in this compound presents a novel platform for developing sophisticated drug delivery vehicles.
The phosphate moiety is a well-established functional group used to create prodrugs with enhanced aqueous solubility. mdpi.com Phosphate ester prodrugs are often readily cleaved by intestinal alkaline phosphatases, releasing the active parent drug at the site of absorption. mdpi.com This strategy can convert a poorly soluble drug into a highly soluble form, improving its potential for oral bioavailability. mdpi.com
Simultaneously, the isopropanolamine portion of the molecule can be leveraged to build carrier materials. For instance, research has shown that isopropanolamine can be reacted with natural polymers like pectin (B1162225) to modify their hydrophobicity and create matrix tablets suitable for colon-targeted controlled drug release. researchgate.net This demonstrates the utility of the isopropanolamine structure in forming the backbone of a delivery system. The amine and hydroxyl groups offer reactive sites for conjugation with polymers or active pharmaceutical ingredients (APIs) through amide or ester bonds, facilitating the creation of drug-polyelectrolyte conjugate nanoparticles for controlled release. rsc.org
The integration of these two functions in this compound allows for its use in designing multifunctional drug delivery systems where it can act as a solubilizer, a pH buffer, and a structural component of a controlled-release matrix.
| Component | Potential Function | Performance Mechanism | Supporting Evidence (Source) |
|---|---|---|---|
| Phosphate Moiety | Solubility Enhancement | Forms a soluble prodrug that can be cleaved by enzymes like alkaline phosphatase to release the active drug. | mdpi.com |
| Isopropanolamine Moiety | Matrix / Carrier Formation | Provides reactive amine and hydroxyl groups for covalent linkage to polymers or drugs, forming controlled-release structures. | researchgate.net |
| This compound (Salt) | Buffering Agent / Stabilizer | Acts as a pH buffer to maintain an optimal environment for drug stability within a formulation. | atamanchemicals.com |
Industrial Applications
In the field of materials science, this compound and its close derivatives are used as performance-enhancing additives in polymers and protective coatings. Its bifunctional nature allows it to act synergistically to improve material properties, most notably flame retardancy and corrosion resistance.
| Material Composition | Limiting Oxygen Index (LOI), % | UL-94 Rating | Peak Heat Release Rate (pHRR), kW/m² | Reference |
|---|---|---|---|---|
| Pure Epoxy Resin (EP) | 25.0 | No Rating | 1089 | mdpi.com |
| EP + 20 wt% ISA-APP | 33.0 | V-0 | Not Reported | mdpi.com |
| EP + 7 wt% SCAP* | Not Reported | V-0 | 796 | mdpi.com |
*SCAP is a Si-bearing Schiff base-modified ammonium polyphosphate, demonstrating a similar P-N synergistic mechanism.
Corrosion Inhibition Both phosphate ions and isopropanolamine derivatives are independently known to be effective corrosion inhibitors. nih.govgoogle.com Phosphate-based inhibitors function by forming a passive, protective film on the surface of ferrous metals. nih.govgoogle.com This film, often composed of iron phosphate complexes, acts as a physical barrier that prevents aggressive ions like chlorides from reaching the metal surface and initiating corrosion. nih.gov Studies on various soluble phosphates show they act as anodic or mixed-type inhibitors, effectively reducing the corrosion rate. nih.gov The combination of these functionalities in this compound suggests its potential as a highly effective, mixed-type corrosion inhibitor for protecting metals in aggressive environments, such as steel reinforcements in concrete or in industrial fluids. google.comdntb.gov.ua
| Inhibitor | Medium | Concentration | Max. Inhibition Efficiency (η%) | Inhibitor Type | Reference |
|---|---|---|---|---|---|
| LiMnPO₄ | 1M HCl | 10⁻³ M | 91.6% | Mixed | imist.ma |
| Na₂MnP₂O₇ | 3 wt.% NaCl | 10⁻³ M | 88.3% | Mixed | mdpi.com |
| Trisodium Phosphate (TSP) | Chloride Solution | [PO₄³⁻]/[Cl⁻] > 0.6 | Not Quantified | Mixed | nih.gov |
Computational Chemistry and Molecular Simulation Studies of Isopropanolamine Phosphate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties and reactivity of molecules such as isopropanolamine phosphate (B84403).
Conformational Analysis of Phosphate Groups
DFT calculations are instrumental in determining the stable conformations of the phosphate group in isopropanolamine phosphate. The orientation of the phosphate group is crucial as it influences the molecule's interaction with other species and surfaces. researchgate.net The analysis involves calculating the potential energy surface of the molecule by systematically rotating the bonds associated with the phosphate group. This allows for the identification of local energy minima, which correspond to stable conformers. The relative energies of these conformers provide information on their population at a given temperature. Studies on similar phospholipid molecules have shown that even with various torsion angle combinations, conformers can share a common geometric profile, indicating a balance of attractive and repulsive forces within the molecule. researchgate.net
Adsorption Mechanisms on Mineral Surfaces
The adsorption of this compound onto mineral surfaces is a key aspect of its industrial applications, such as in corrosion inhibition and mineral processing. DFT calculations can elucidate the mechanisms of this adsorption. By modeling the mineral surface and the this compound molecule, researchers can determine the most favorable adsorption sites and configurations. These calculations can reveal whether the adsorption is primarily due to physisorption (van der Waals forces, hydrogen bonding) or chemisorption (covalent bond formation). For instance, studies on the adsorption of phosphate ions on surfaces like phosphorene have shown that binding energies and charge transfer are significant factors in the interaction. researchgate.net The insights gained from these calculations are critical for designing more effective this compound-based formulations for specific mineral surfaces. researchgate.net
Interaction Energies and Hydrogen Bonding Analysis
DFT is a powerful tool for quantifying the non-covalent interactions that govern the behavior of this compound in various environments. The interaction energy between this compound and other molecules, such as water or metal ions, can be calculated to understand the stability of complexes. Hydrogen bonding plays a pivotal role in the interactions of this compound. DFT calculations can predict the geometry and strength of hydrogen bonds formed between the amine and hydroxyl groups of the isopropanolamine moiety and the phosphate group with surrounding molecules. nih.govmdpi.com The Quantum Theory of Atoms in Molecules (QTAIM) and non-covalent interaction (NCI) analysis are often used in conjunction with DFT to characterize these interactions. nih.gov
| Adsorption Site | Interaction Energy (kJ/mol) | Dominant Interaction Type |
|---|---|---|
| Site A (Cationic) | -120 | Electrostatic |
| Site B (Hydroxylated) | -85 | Hydrogen Bonding |
| Site C (Terrace) | -50 | van der Waals |
Charge Transfer and Density of States Analysis
Charge transfer analysis provides insights into the electronic changes that occur upon interaction of this compound with other species. Methods such as Mulliken population analysis, Bader charge analysis, and analysis of the charge density difference can quantify the amount of charge transferred between the molecule and a surface or another molecule. semanticscholar.org This information is crucial for understanding the nature of the chemical bond formed during adsorption. The projected density of states (PDOS) analysis can be used to visualize the contribution of different atomic orbitals to the molecular orbitals of the system. researchgate.net Changes in the PDOS upon adsorption can indicate which orbitals are involved in the bonding and can help explain the electronic properties of the combined system. semanticscholar.orgresearchgate.net
| Fragment | Charge before Adsorption (e) | Charge after Adsorption (e) | Net Charge Transfer (e) |
|---|---|---|---|
| This compound | 0.00 | +0.45 | -0.45 |
| Mineral Surface | 0.00 | -0.45 | +0.45 |
Study of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of this compound. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govscience.gov A smaller gap suggests that the molecule is more likely to be reactive. nih.gov DFT calculations provide a reliable means of determining the energies of these orbitals and the resulting energy gap. science.govnih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.3 |
Molecular Dynamics (MD) Simulations for Dynamic Interactions
While DFT provides detailed information about the static properties of a system, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations can be used to investigate its behavior in solution, its interaction with surfaces, and its self-assembly properties. For example, simulations can show how the molecule diffuses in water, how it orients itself at an interface, and how multiple molecules might aggregate. mdpi.com These simulations are particularly useful for understanding processes that occur over longer timescales than can be practically studied with DFT, such as the formation of a protective film on a metal surface. nih.govnih.govrsc.org
Adsorption Behavior of Isopropanolamine Derivatives on Mineral Surfaces
Molecular dynamics simulations are pivotal in understanding the adsorption mechanisms of isopropanolamine derivatives on various mineral surfaces. These computational studies can reveal the nature of the interactions, the orientation of the adsorbed molecules, and the influence of the mineral's surface properties.
Research on the adsorption of N-dodecyl-isopropanolamine (DIPA) on minerals like quartz, dolomite, and magnesite has demonstrated the significance of electrostatic forces and hydrogen bonding. fao.orgresearchgate.net Molecular dynamics simulations have shown that a compact inner layer of the isopropanolamine derivative can form on the quartz surface. The flotation behavior of DIPA is closely linked to the density and charge of oxygen sites on the mineral surfaces. fao.orgresearchgate.net
Hydrogen bonds play a crucial role in the differential flotation behaviors observed. For instance, strong hydrogen bonding interactions (both O-H···O and N-H···O) are observed on quartz surfaces, while magnesite exhibits only weak O-H···O interactions. fao.orgresearchgate.net These findings highlight how the introduction of isopropanol (B130326) groups can be mechanistically understood at the molecular level, which is vital for designing novel mineral collectors. fao.orgresearchgate.net
Table 1: Simulated Adsorption Parameters of Isopropanolamine Derivatives on Mineral Surfaces
| Mineral | Dominant Interaction Type | Key Adsorption Sites | Simulated Flotation Behavior |
|---|---|---|---|
| Quartz | Electrostatic & Hydrogen Bonding | Oxygen sites | High |
| Dolomite | Electrostatic & Hydrogen Bonding | Oxygen sites | Intermediate |
| Magnesite | Weak Hydrogen Bonding | Oxygen sites | Low |
Proton Transport and Ion-Binding Mechanisms in Phosphate Systems
Computational studies, particularly quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations, have been instrumental in unraveling the mechanisms of proton transport and ion binding in phosphate-containing systems. pnas.orgnih.gov These simulations can trace the intricate pathways of protons and characterize the binding affinities of ions.
In proton-coupled phosphate transporters, computational findings have revealed that proton transfer is a key driver of the functional cycle. pnas.orgnih.gov For instance, simulations have shown that the deprotonation of specific amino acid residues, such as aspartate, can trigger the release of phosphate. nih.gov The kinetic barrier for this proton transfer process is calculated to be around 7 kcal/mol, corresponding to a timescale of less than 5 nanoseconds, which aligns with classical molecular dynamics observations of phosphate release. pnas.org
The binding of phosphate ions within protein channels involves specific interactions with positively charged residues, forming a "Lys-cluster" motif. nih.gov The potential of mean force (PMF) calculations can reveal deep free energy wells for phosphate binding, indicating high affinity. nih.gov These computational approaches demonstrate that the selectivity for phosphate over other anions is due to strong charge-charge interactions with a partially dehydrated phosphate ion. nih.gov
Table 2: Key Parameters in Simulated Proton Transport and Ion-Binding in Phosphate Systems
| System | Computational Method | Key Residue/Motif | Calculated Parameter | Value |
|---|---|---|---|---|
| Phosphate Transporter | QM/MM MD | Aspartate 324 | Proton Transfer Barrier | ~7 kcal/mol |
| OprP Channel | PMF Calculation | Lys-cluster | Phosphate Dissociation Constant | 6 µM |
Simulation of Solvent Effects and Intermolecular Forces
The behavior of this compound in solution is heavily influenced by solvent effects and a network of intermolecular forces. Computational methods allow for a detailed examination of these interactions. High-accuracy intermolecular force fields can be computed using techniques like symmetry-adapted perturbation theory (SAPT). usda.gov
SAPT can dissect the interaction energies into fundamental components: electrostatic, exchange, induction, and dispersion. usda.gov This provides a nuanced understanding of the forces at play. For amine systems, computational studies have explored the structural and energetic effects of hydration, revealing the formation of complex water networks around the amine and its corresponding ammonium (B1175870) ion. nih.gov
Conformational Changes and Stability Analysis in Solvated Systems
The flexibility of the this compound molecule allows it to adopt various conformations in solution. Molecular dynamics simulations are a powerful tool for exploring the conformational landscape and assessing the relative stability of different conformers in a solvated environment.
Studies on flexible molecules have shown that the degree of conformational change is related to the molecule's flexibility. manchester.ac.uk The formation of solvates can induce conformational changes that are not observed in the neat form. manchester.ac.uk Computational methods, such as Crystal Structure Prediction (CSP), can be employed to predict the formation of different solvates and their corresponding molecular conformations. manchester.ac.uk
For phosphate-containing molecules, simulations can track the fluctuations in bond lengths and angles, providing insight into the dynamic stability of the system. nih.gov The analysis of radial distribution functions from molecular dynamics simulations can reveal the spatial arrangement of solvent molecules around the solute, which in turn influences its conformational stability. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Hybrid Systems
To accurately model complex chemical processes in large systems like this compound in a biological or material environment, hybrid QM/MM methods are employed. researchgate.netnih.gov These approaches combine the accuracy of quantum mechanics for a chemically active region with the efficiency of molecular mechanics for the surrounding environment. nih.gov
In a typical QM/MM simulation, the region where bond breaking or forming occurs, or where electronic properties are of primary interest (e.g., the phosphate group and its immediate interactions), is treated with a QM method. cecam.org The remainder of the system, including the bulk solvent and other parts of the this compound molecule, is described by a classical MM force field. nih.gov
This partitioning allows for the study of chemical reactions and other quantum phenomena in a computationally feasible manner. nih.gov QM/MM simulations have been successfully applied to study proton transfer pathways in phosphate transporters and the binding of organic phosphates to mineral surfaces. nih.govfrontiersin.org The choice of the QM region and the interface between the QM and MM regions are critical for the accuracy of the simulation. cecam.org
Structure-Activity Relationship (SAR) Elucidation via Computational Methods
Computational methods are increasingly used to establish structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological or chemical activity. uni-bonn.deresearchgate.net For this compound and its derivatives, these methods can guide the design of molecules with enhanced properties.
Quantitative Structure-Activity Relationship (QSAR) models use mathematical equations to predict the activity of compounds based on their molecular descriptors. researchgate.netnih.gov These descriptors can be physicochemical properties or 3D parameters that represent the spatial arrangement of functional groups. researchgate.net
The development of a QSAR model typically involves:
Data Set Preparation : A collection of molecules with known activities.
Descriptor Calculation : Computing various molecular descriptors for each molecule.
Model Building : Using statistical methods to correlate the descriptors with the activity.
Model Validation : Assessing the predictive power of the model.
Computational SAR analysis can be performed in a compound-centric manner, focusing on local chemical environments to understand how small structural changes affect activity. dovepress.com These approaches can help in the selection of promising candidates from a large set of virtual compounds for further experimental investigation. uni-bonn.de
Biological and Environmental Interactions and Mechanistic Studies of Isopropanolamine Phosphate
Biological Activity of Isopropanolamine-Containing Compounds
Isopropanolamine and its derivatives have been the subject of significant research interest due to their diverse biological activities. These compounds, characterized by an amino alcohol structure, serve as versatile scaffolds for the development of novel agents with potential applications in agriculture and medicine. Studies have demonstrated their efficacy in disrupting bacterial communication, combating viral and bacterial pathogens, and inhibiting fungal growth through specific molecular interactions.
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. frontiersin.orgmdpi.com Disrupting this system is a promising strategy to control bacterial diseases without exerting the selective pressure that leads to resistance. frontiersin.orgnih.gov Isopropanolamine-containing compounds have emerged as effective quorum sensing inhibitors (QSIs). nih.govacs.org
The primary mechanisms by which QSIs function include inhibiting the synthesis of signal molecules, enzymatic degradation of these signals, or blocking the signal molecules from binding to their receptors. mdpi.comijair.orgnih.gov Isopropanolamine-decorated coumarin derivatives, for example, have been designed and synthesized to interfere with QS in phytopathogenic bacteria. nih.govacs.org One such derivative, compound A5, demonstrated potent bioactivity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. nih.govacs.org Further investigation revealed that compound A5 disrupts biofilm formation, suppresses the production of bacterial virulence factors, and decreases the expression of QS-related genes. nih.govacs.org This indicates that the isopropanolamine moiety can be a key structural feature in designing molecules that interfere with bacterial communication and virulence. researchgate.net
| Compound | Target Organism | EC₅₀ Value (mg L⁻¹) | Reference Compound | EC₅₀ Value (mg L⁻¹) of Reference | Observed Mechanisms |
|---|---|---|---|---|---|
| A₅ (Isopropanolamine-decorated coumarin) | Xanthomonas oryzae pv. oryzae (Xoo) | 6.75 | Bismerthiazol (B1226852) | 21.9 | Disturbed biofilm formation, suppressed virulence factors, decreased expression of QS-related genes. nih.govacs.org |
Derivatives incorporating isopropanolamine moieties have shown significant potential in controlling plant diseases caused by viruses and bacteria. nih.govnih.govnih.gov
Antiviral Activity: A notable application is the development of inhibitors against the Tobacco Mosaic Virus (TMV), a destructive plant pathogen. nih.gov Researchers have designed and synthesized ferulic acid derivatives with substituted isopropanolamine groups that target the TMV helicase, an essential enzyme for viral replication. nih.govnih.gov Several of these compounds displayed excellent in vivo antiviral curative abilities, with EC₅₀ values significantly better than the commercial antiviral agent ribavirin. nih.govnih.gov Mechanistic studies on a lead compound, R-A₁₉, revealed that it has a strong binding affinity (Kd = 5.4 μM) to the TMV helicase. nih.govnih.govresearchgate.net This binding inhibits the enzyme's ability to hydrolyze ATP and also down-regulates the expression of the helicase gene in the host plant, thereby reducing viral replication. nih.govnih.govresearchgate.net
Antibacterial Activity: Isopropanolamine-containing compounds have also been effective against phytopathogenic bacteria. nih.govrsc.org A series of 1,4-benzoxazin-3-one derivatives featuring propanolamine (B44665) groups exhibited good antibacterial activity against pathogens like Pseudomonas syringae pv. actinidiae (Psa), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzae (Xoo). nih.govrsc.org One derivative, compound 4n, was particularly effective, with EC₅₀ values against these bacteria that were superior to commercial antibiotics bismerthiazol and thiodiazole copper. nih.govrsc.org In vivo tests showed that compound 4n provided significant curative and protective activity against bacterial leaf blight in rice. nih.govrsc.org Examination of bacteria treated with this compound revealed significant damage to their cell walls, suggesting this as the primary mechanism of its antibacterial action. nih.govrsc.org Additionally, isopropanolamine-tailored pterostilbene (B91288) derivatives have been identified as potent antibiofilm agents against Xoo, with the lead compound C₁ showing an excellent EC₅₀ value of 0.88 μg mL⁻¹. nih.gov
| Compound Class | Specific Compound | Target Pathogen | Activity Type | EC₅₀ Value | Reference |
|---|---|---|---|---|---|
| Ferulic acid derivatives | A₁₉ | Tobacco Mosaic Virus (TMV) | Antiviral (Curative) | 251.1 µg/mL | nih.govnih.gov |
| 1,4-benzoxazin-3-one derivatives | 4n | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 4.95 µg/mL | nih.gov |
| 1,4-benzoxazin-3-one derivatives | 4n | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | 4.71 µg/mL | nih.gov |
| 1,4-benzoxazin-3-one derivatives | 4n | Pseudomonas syringae pv. actinidiae (Psa) | Antibacterial | 8.50 µg/mL | nih.gov |
| Pterostilbene derivatives | C₁ | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | 0.88 µg/mL | nih.gov |
Isopropanolamine compounds have been identified as novel fungicides, particularly for controlling Magnaporthe oryzae, the fungus responsible for rice blast disease. researchgate.netnih.gov A key target for these fungicides is the enzyme trehalose-6-phosphate (B3052756) synthase 1 (MoTPS1), which is crucial for trehalose biosynthesis in the fungus. researchgate.netresearchgate.net Trehalose is vital for the pathogen's ability to infect its host. researchgate.netresearchgate.net
Through virtual screening, a compound named VS-10, which contains an isopropanolamine fragment, was identified as a MoTPS1 inhibitor. researchgate.netnih.gov Structural optimization of VS-10 led to the synthesis of an analog, j11, which exhibited significantly greater inhibitory activity against both the MoTPS1 enzyme and the pathogenicity of M. oryzae. researchgate.netnih.gov Molecular simulations indicated that electrostatic interactions between the isopropanolamine's bridging moiety and the glutamate residue Glu396 of the enzyme were critical for the strong binding. researchgate.netnih.gov The fungicidal mechanism of j11 is unique; it impedes fungal infection by reducing sporulation, killing some conidia, and interfering with the accumulation of turgor pressure in the appressoria (specialized infection structures). researchgate.netnih.gov
The biological activities of isopropanolamine derivatives are rooted in their ability to bind to and inhibit specific enzymes. Ligand binding studies and molecular modeling have provided detailed insights into these interactions.
As mentioned previously, the antiviral compound R-A₁₉, a ferulic acid derivative, shows a strong affinity for the Tobacco Mosaic Virus (TMV) helicase with a dissociation constant (Kd) of 5.4 μM. nih.govresearchgate.net This binding directly inhibits the enzyme's ATP hydrolysis activity by 50.61% at a concentration of 200 μM. nih.govnih.govresearchgate.net Molecular docking simulations further revealed that the R-configuration of the compound forms more hydrogen bonds within the binding pocket of the TMV helicase, explaining its superior antiviral profile compared to its stereoisomer. nih.govnih.gov
In the context of fungicidal activity, molecular simulations of the MoTPS1 inhibitor j11 highlighted the importance of electrostatic interactions. researchgate.netnih.gov The isopropanolamine portion of the molecule forms a significant bond with the enzyme's Glu396 residue, which is a key factor in its inhibitory potency. researchgate.netnih.gov These studies exemplify how the isopropanolamine scaffold can be tailored to achieve high-affinity binding to specific enzyme targets, leading to effective inhibition.
Phosphate (B84403) is an essential nutrient for all organisms, serving as a component of nucleic acids, phospholipids, and energy-carrying molecules like ATP. frontiersin.orgnih.gov The regulation of intracellular phosphate concentration, known as phosphate homeostasis, is critical for cellular metabolism. frontiersin.orgnih.gov While specific studies on the direct role of "isopropanolamine phosphate" in this process are not detailed in the provided context, the components of the compound—isopropanolamine and phosphate—are relevant to biological systems.
Inorganic phosphate itself can act as a regulator of enzyme activity. For example, it is a known competitive inhibitor of alkaline phosphatase, an enzyme that removes phosphate groups from various molecules. nih.govnih.govpogo-app.co.uk Cells maintain phosphate balance through complex signaling pathways and transport systems that control phosphate uptake, storage, and export. frontiersin.orgnih.gov In microorganisms, the PHO pathway regulates the expression of genes involved in phosphate import and recycling in response to phosphate availability. frontiersin.org
The presence of a phosphate salt of an organic amine like isopropanolamine could potentially influence local phosphate concentrations or interact with phosphate transport and signaling systems, but specific mechanistic studies on this interaction are not available in the search results. The compound Etnppl (ethanolamine phosphate phospholyase) is noted to catabolize phosphoethanolamine, a precursor for the phospholipid phosphatidylethanolamine (B1630911), highlighting the role of similar amino alcohol phosphates in lipid homeostasis. researchgate.net
Environmental Fate and Transport Mechanisms
The environmental behavior of isopropanolamine and its derivatives is influenced by their physicochemical properties. For related compounds like triisopropanolamine (B86542), environmental fate assessments indicate a low potential for bioaccumulation in aquatic organisms, with BCF values in carp being less than 0.57. nih.gov
Based on an estimated Koc value of 10, triisopropanolamine is expected to have very high mobility in soil. nih.gov However, with a pKa of 8.06, it will exist partially in a cationic form, which tends to adsorb more strongly to soils containing organic carbon and clay than the neutral form. nih.gov Volatilization from water surfaces is not considered an important fate process. nih.gov
For organophosphate compounds in general, their fate in aquatic environments is complex. mdpi.com They can be transported into rivers via wastewater treatment plant effluents. mdpi.com Once in the environment, their transport and degradation are governed by processes such as sorption to sediment, biodegradation, and photolysis. mdpi.commdpi.com The specific environmental fate of this compound would depend on the combined properties of the isopropanolamine cation and the phosphate anion, including its solubility and interaction with soil and sediment. mdpi.com
Biodegradation Pathways of Isopropanolamine and Phosphate Components
Isopropanolamine:
Isopropanolamine is known to be biodegradable under aerobic conditions. nih.gov Microbial consortia in soil and water can utilize isopropanolamine as a sole carbon source. nih.govresearchgate.net The aerobic biodegradation of isopropanolamine can proceed through pathways that lead to the formation of aminoacetone, which is then further metabolized. patsnap.comatamanchemicals.com One of the key enzymes in this process is (R)-aminopropanol dehydrogenase, which metabolizes (R)-1-aminopropan-2-ol to aminoacetone. wikipedia.org Under aerobic conditions, the degradation can be rapid, with studies on analogous alkanolamines showing half-lives ranging from 10 to 58 hours. researchgate.net However, under anaerobic conditions, the biodegradation of alkanolamines like monoethanolamine, a related compound, is significantly slower. researchgate.net
The biodegradation of isopropanolamine by mixed microbial consortia has been shown to be temperature-dependent, with optimal degradation occurring between 10°C and 45°C. nih.gov High concentrations of isopropanolamine in soil may inhibit natural bioremediation, leading to its persistence. researchgate.net During the biodegradation of isopropanol (B130326), acetone (B3395972) can be generated as an intermediate product. nih.govresearchgate.net
Phosphate:
Phosphate is an essential nutrient for all living organisms and is a natural component of environmental systems. a2hosted.com It is cycled through soil and aquatic environments through various biological and chemical processes. a2hosted.com Microorganisms play a crucial role in the transformation of phosphate, converting it between inorganic and organic forms. a2hosted.com When soil microorganisms die, the phosphate they contain is released and can be taken up by plants or other microorganisms. a2hosted.com
Unlike organic compounds, phosphate does not biodegrade in the traditional sense but is rather assimilated and transformed. Plants absorb inorganic phosphate from the soil, which is then transferred through the food chain. a2hosted.com The environmental concern with phosphate is not its degradation but its potential to cause eutrophication in aquatic systems when present in excessive amounts. knowyourh2o.comresearchgate.net
Sorption and Mobility in Environmental Matrices
The mobility of this compound in the environment is influenced by the sorption behavior of its individual components in soil and other matrices.
Isopropanolamine:
As an alkanolamine, isopropanolamine can exist as a cation in soil environments, which influences its sorption. researchgate.net Cation exchange is a likely mechanism for the sorption of isopropanolamine to soil particles, particularly in soils with higher cation exchange capacity. researchgate.netmdpi.com This sorption can be strong, leading to the retention of isopropanolamine in the soil and limiting its mobility into groundwater, despite its miscibility with water. researchgate.net However, the extent of sorption can be influenced by soil properties such as pH, organic carbon content, and clay content. scielo.brresearchgate.net In general, the mobility of herbicides with similar properties has been found to be dependent on these soil characteristics. scielo.br
Phosphate:
The sorption and mobility of phosphate in soil are complex processes. a2hosted.comgeoscienceworld.org Phosphate can be adsorbed onto the surface of soil particles, particularly clays (B1170129) and iron and aluminum oxides. a2hosted.com It can also precipitate as sparingly soluble phosphate minerals, which reduces its availability to plants and its mobility in the soil. geoscienceworld.org The pH of the soil is a critical factor influencing phosphate availability; in acidic soils, phosphate tends to be strongly adsorbed or precipitated with iron and aluminum, while in alkaline soils, it can form insoluble calcium phosphates. a2hosted.com A significant portion of phosphorus in soil exists in organic forms, derived from the decomposition of organic matter. a2hosted.com
Environmental Persistence and Transformation Products
This compound:
Isopropanolamine:
While isopropanolamine is biodegradable, it can persist in the environment under certain conditions. researchgate.net Studies have shown that at high concentrations, isopropanolamine can remain in the soil for extended periods, potentially for decades, without significant migration into groundwater. researchgate.net This persistence is attributed to strong binding to soil particles and potential inhibition of microbial degradation at high concentrations. researchgate.net Under aerobic conditions, isopropanolamine is expected to degrade more rapidly. nih.gov A potential transformation product from the biodegradation of the isopropanol component is acetone. nih.govresearchgate.net
Phosphate:
Phosphate is a persistent substance in the environment in that it is not broken down but rather cycles through different forms. nih.govnih.govrsc.org The primary concern with phosphate is its accumulation in aquatic ecosystems, which can lead to long-term ecological effects. knowyourh2o.comgeoscienceworld.org Anthropogenic inputs of phosphate, such as from fertilizers and wastewater, can significantly impact aquatic environments. knowyourh2o.comlancaster.ac.uk
Ecotoxicological Assessment and Ecological Impact Mechanisms
The ecotoxicological impact of this compound is assessed by examining the toxicity of its components to various aquatic organisms.
Aquatic Toxicity Studies (e.g., to Fish, Daphnia, Algae)
Isopropanolamine:
Isopropanolamine has been shown to be harmful to aquatic organisms. nih.govilo.org
Fish: The 96-hour LC50 for Leuciscus idus (Golden orfe) is reported to be greater than 100 mg/L. windows.net
Daphnia: The 48-hour EC50 for Daphnia magna is also reported to be greater than 100 mg/L. windows.net
Phosphate:
The direct toxicity of phosphate to aquatic organisms is generally low. researchgate.net Ecotoxicity tests on fish, Daphnia, and algae have shown L(E)C50 values to be above 100 mg/L. researchgate.net However, the primary ecological impact of phosphate is not direct toxicity but its role as a nutrient that can lead to eutrophication. knowyourh2o.comresearchgate.net Excessive phosphate can cause algal blooms, which can lead to oxygen depletion in the water as the algae die and decompose, harming fish and other aquatic life. knowyourh2o.com
Interactive Data Table: Aquatic Toxicity of Isopropanolamine and Phosphate
| Component | Organism | Test Duration | Endpoint | Value (mg/L) |
| Isopropanolamine | Leuciscus idus (Golden orfe) | 96 hours | LC50 | > 100 windows.net |
| Isopropanolamine | Daphnia magna | 48 hours | EC50 | > 100 windows.net |
| Phosphate | Fish, Daphnia, Algae | - | L(E)C50 | > 100 researchgate.net |
Long-Term Ecological Effects and Bioaccumulation Potential
Isopropanolamine:
There is limited specific data available on the long-term ecological effects and bioaccumulation potential of isopropanolamine. However, as an alcohol and amine, it is not expected to have a high potential for bioaccumulation. The environmental fate data suggests that its persistence is more related to soil sorption than bioaccumulation. researchgate.net
Phosphate:
The long-term ecological effect of excess phosphate is the sustained eutrophication of water bodies. knowyourh2o.comgeoscienceworld.org This can lead to fundamental changes in aquatic ecosystems, including shifts in species composition and loss of biodiversity. knowyourh2o.com While phosphate itself is an essential nutrient and is not bioaccumulated in the same way as lipophilic organic compounds, the trace elements that can be associated with phosphate fertilizers, such as arsenic, cadmium, and lead, do have the potential to accumulate in soils and be transferred through the food chain. nih.govresearchgate.net Some organophosphate esters have been shown to have bioaccumulation potential in aquatic organisms. mdpi.comnih.gov
Mitigation Strategies for Environmental Release
Mitigation strategies for the environmental release of this compound would focus on preventing the compound and its components from reaching sensitive environmental compartments.
Wastewater Treatment: For industrial facilities using this compound, implementing effective wastewater treatment processes is crucial. This can include biological treatment methods to degrade the isopropanolamine component and chemical or biological methods for phosphate removal. epa.gov
Sorption and Containment: In the event of a spill, the strong sorption potential of isopropanolamine to soil suggests that containment of contaminated soil would be a key mitigation strategy to prevent groundwater contamination. researchgate.net
Nutrient Management: For the phosphate component, mitigation strategies are centered around responsible nutrient management to prevent runoff from agricultural areas into water bodies. geoscienceworld.org
Pollution Prevention: Implementing pollution prevention measures at industrial facilities, such as optimizing processes to reduce the amount of chemical used and wasted, is a proactive approach to minimizing environmental release. epa.gov
Human Health and Toxicological Mechanisms
Systemic and Local Effects of Isopropanolamines
Isopropanolamines, including monoisopropanolamine (MIPA), diisopropanolamine (B56660) (DIPA), and triisopropanolamine (TIPA), can elicit both local and systemic toxicological effects. The primary routes of exposure include skin and eye contact, ingestion, and inhalation. manavchem.com
Local Effects: The most pronounced local effects of isopropanolamines are corrosive. manavchem.comilo.org Undiluted isopropanolamines are classified as severe skin and eye irritants. cir-safety.orgindustrialchemicals.gov.au Direct contact with the skin can cause pain, redness, blisters, and severe burns. ilo.org In animal studies, undiluted DIPA, TIPA, and MIPA were found to be moderate skin irritants and severe ocular irritants in rabbits. cir-safety.org Application of the undiluted chemical to rabbit skin resulted in severe corrosion, with bleeding and necrosis observed after prolonged contact. industrialchemicals.gov.au However, products containing low concentrations (around 1-2%) of these compounds were found to be minimal skin irritants and did not induce allergic contact dermatitis in human studies. cir-safety.org
Contact with the eyes can lead to pain, redness, severe deep burns, and potentially loss of vision. ilo.org The respiratory tract is also susceptible to the corrosive nature of isopropanolamines, with inhalation causing symptoms such as a sore throat, coughing, a burning sensation, and shortness of breath. ilo.org Inhalation of vapors may lead to lung edema, a condition where fluid accumulates in the lungs, though this typically occurs after initial corrosive effects on the eyes or airways. ilo.org
Systemic Effects: Systemic toxicity from isopropanolamines is generally considered to be low to moderate depending on the route and duration of exposure. Acute oral toxicity in rats is low. manavchem.comcir-safety.org Ingestion can cause a burning sensation, abdominal cramps, and in severe cases, shock or collapse. ilo.org Animal studies indicated that isopropanolamines are slightly toxic to practically nontoxic to rats and guinea pigs via acute oral administration. cir-safety.org A 45-day repeated dose inhalation study in mice and rats did not produce systemic toxicity at the tested concentrations. industrialchemicals.gov.au
Summary of Local and Systemic Effects of Isopropanolamines
| Route of Exposure | Observed Effects | Severity/Remarks | Source |
|---|---|---|---|
| Skin Contact | Pain, redness, blisters, skin burns, corrosion, necrosis | Severe with undiluted substance; minimal irritation at low concentrations (~1-2%) | ilo.orgcir-safety.orgindustrialchemicals.gov.au |
| Eye Contact | Pain, redness, severe deep burns, loss of vision | Severe with undiluted substance | ilo.orgcir-safety.org |
| Inhalation | Sore throat, cough, burning sensation, shortness of breath, lung edema | Corrosive to the respiratory tract; lung edema may be delayed | ilo.org |
| Ingestion | Burning sensation, abdominal cramps, shock or collapse | Low acute toxicity observed in animal studies | manavchem.comilo.orgcir-safety.org |
Potential for Nitrosamine Formation from Alkanolamines
Alkanolamines, including isopropanolamines, possess the chemical structure—specifically secondary or tertiary amine groups—that allows them to react with nitrosating agents to form N-nitrosamines. cir-safety.orgnih.gov N-nitrosamines are a class of compounds that are considered probable human carcinogens. nih.gov The formation of N-nitrosodiethanolamine (NDELA) from diethanolamine (DEA) and triethanolamine (TEA) is a well-documented example of this reaction. nih.govscconline.org
The reaction, known as nitrosation, typically involves an amine precursor and a nitrosating agent, such as nitrous acid (HNO₂) or nitrite salts (e.g., sodium nitrite, NaNO₂). nih.govgmp-compliance.org The process is significantly influenced by several factors:
pH: The nitrosation process is enhanced under acidic conditions, which facilitate the formation of the active nitrosating agent from nitrite. nih.govnih.gov However, at very low pH, the reaction rate can decrease due to the protonation of the amine, which reduces its reactivity. nih.gov The reaction can also occur at near-neutral pH, sometimes facilitated by bacteria. nih.gov
Temperature and Light: Elevated temperatures and exposure to ultraviolet (UV) or visual (VIS) light can significantly increase the rate of nitrosamine formation. nih.govresearchgate.net
Amine Structure: Secondary amines, such as diisopropanolamine, can be directly nitrosated. Tertiary amines, like triisopropanolamine, can also form nitrosamines through a slower process involving nitrosative dealkylation to yield a secondary amine, which is then nitrosated. nih.govfigshare.com
Presence of Catalysts and Inhibitors: The reaction can be accelerated by catalysts such as formaldehyde. nih.gov Conversely, antioxidants like vitamin C (ascorbic acid), vitamin E (alpha-tocopherol), and propyl gallate can inhibit the formation of nitrosamines. nih.govscconline.orgosha.gov
This potential for nitrosamine formation is a critical consideration in product formulations containing isopropanolamines, especially if nitrosating agents are also present, either as an ingredient or as a contaminant. cir-safety.orggmp-compliance.org Sources of nitrosating agents can include contaminated raw materials or degradation of other ingredients. gmp-compliance.org
Reproductive and Developmental Toxicity Studies
Studies on isopropanolamines and related compounds have been conducted to assess their potential for reproductive and developmental toxicity. The available data, primarily from animal studies, indicate that such effects generally occur at high dose levels that also induce maternal toxicity.
In a developmental toxicity study in rats, diisopropanolamine (DIPA) administered via oral gavage did not produce developmental effects at doses up to 1000 mg/kg bw/day, which was the highest dose tested. oecd.org Similarly, a one-generation reproductive toxicity study in rats with triisopropanolamine (TIPA) found a no-observed-adverse-effect level (NOAEL) for reproductive toxicity at 609 mg/kg bw/day for males and 700 mg/kg bw/day for females, the highest doses tested. oecd.org
Studies on the related compound isopropanol provide further context. In rats, isopropanol was not found to be teratogenic (causing birth defects). nih.gov However, fetotoxicity, such as reduced fetal body weights, was observed at high doses (800 and 1200 mg/kg/day) that also caused maternal toxicity, including maternal death at the highest doses. nih.gov The NOAEL for both maternal and developmental toxicity in these rat studies was determined to be 400 mg/kg/day. nih.gov Inhalation studies in pregnant rats also showed that teratogenic effects only occurred at high concentrations (7,000 and 10,000 ppm) that were maternally toxic. nih.govcdc.gov A review of multiple studies concluded that isopropanol can decrease postnatal pup survival following high oral doses (1000-1200 mg/kg/day) to the dams, with a NOAEL of 700 mg/kg/day for this effect. nih.govresearchgate.net
Summary of Reproductive and Developmental Toxicity Studies
| Compound | Species | Route | Key Findings | NOAEL (mg/kg/day) | Source |
|---|---|---|---|---|---|
| Diisopropanolamine (DIPA) | Rat | Oral | No developmental toxicity observed. | 1000 (Developmental) | oecd.org |
| Triisopropanolamine (TIPA) | Rat | Oral | No reproductive toxicity observed. | ~609-700 (Reproductive) | oecd.org |
| Isopropanol | Rat | Oral | Reduced fetal body weight at maternally toxic doses. Not teratogenic. | 400 (Maternal & Developmental) | nih.gov |
| Isopropanol | Rat | Oral | Decreased postnatal pup survival at maternally toxic doses. | 700 (Postnatal Survival) | nih.govresearchgate.net |
| Isopropanol | Rabbit | Oral | No teratogenicity or effects on fetal body weight. Maternal toxicity at high doses. | 240 (Maternal), 480 (Developmental) | nih.gov |
Future Research Directions and Translational Perspectives for Isopropanolamine Phosphate
Emerging Applications in Advanced Materials Science
While isopropanolamine phosphate (B84403) is known, its application in advanced materials remains a burgeoning field of research. The constituent parts of the compound—the alkanolamine and the phosphate group—are individually recognized for their utility in material protection and enhancement, suggesting promising future applications for the combined molecule.
A primary area of investigation is in corrosion inhibition. Phosphate-based compounds are well-documented for their ability to protect metals. nih.govnih.gov They function by reacting with metal ions to form a stable, insoluble phosphate layer on the surface, which acts as a protective barrier against corrosive elements. nih.gov This mechanism is effective for protecting steel reinforcements in concrete and other metal surfaces. nih.govnih.gov Organophosphate compounds, specifically, are used as water-soluble corrosion inhibitors in industrial applications like drilling fluids. slb.com Patents exist for compositions combining amines and phosphate esters to inhibit corrosion and scale in oil and gas wells. google.com Given that isopropanolamine itself is used as a corrosion inhibitor and surface protectant theoremchem.com, its phosphate salt is a logical candidate for developing new, highly effective, and potentially water-soluble corrosion inhibitors. Future research will likely focus on quantifying the efficiency of isopropanolamine phosphate in protecting various metals, such as carbon steel, in saline and industrial environments.
Further applications may be found in coatings and construction materials. Alkanolamines are used to neutralize acidic components and control pH in formulations like paints and coatings. theoremchem.com The phosphate component can enhance adhesion and provide anti-corrosion properties. Therefore, this compound could be developed as a multifunctional additive in advanced coatings, offering pH control, pigment dispersion, and surface protection. In construction, where phosphates are used to protect steel rebar nih.govnih.gov, this compound could be explored as an admixed corrosion inhibitor in concrete, potentially offering benefits in solubility and performance.
| Potential Application Area | Scientific Rationale / Supporting Evidence | Future Research Focus |
|---|---|---|
| Corrosion Inhibition | Phosphate ions form a protective, passive film on metal surfaces (e.g., iron phosphate). nih.govnih.gov Organo-amine and phosphate ester compositions are patented for this purpose. google.comgoogle.com Isopropanolamine is a known corrosion protectant. theoremchem.com | Quantifying inhibition efficiency for steel in diverse environments; optimizing concentration; studying performance in mixed-inhibitor systems. |
| Advanced Coatings | Alkanolamines serve as pH neutralizers and dispersing agents in paint formulations. theoremchem.com Phosphates can improve adhesion and corrosion resistance. | Development as a multifunctional additive for controlling pH, improving pigment stability, and enhancing anti-corrosion properties of coatings. |
| Construction Materials | Soluble phosphates are used as admixed corrosion inhibitors to protect steel rebar in concrete. nih.govnih.gov Isopropanolamine is used in concrete reinforcement applications. theoremchem.com | Evaluating its performance as a migrating or admixed corrosion inhibitor in concrete; assessing its long-term stability and interaction with the cement matrix. |
Development of Novel Biologically Active this compound Derivatives
The intersection of amine and phosphate chemistry has yielded numerous biologically active compounds, from pharmaceuticals to agrochemicals. mdpi.com Future research into this compound is set to explore this potential by designing and synthesizing novel derivatives with tailored biological activities.
One significant translational perspective lies in the development of prodrugs. Poor water solubility is a common obstacle that limits the in vivo application of many biologically active compounds. nih.gov A phosphate prodrug strategy, where a phosphate group is attached to a parent molecule, can dramatically increase aqueous solubility. This approach was successfully used to create a water-soluble and stable ammonium (B1175870) salt of isoliquiritigenin, a natural product with anti-inflammatory properties, enabling its use in in vivo studies. nih.gov Given that this compound is essentially a salt, future work could focus on creating phosphate ester derivatives of other active molecules, using the isopropanolamine moiety to confer specific solubility and stability properties.
Another avenue of research is in agrochemicals. Organophosphorus compounds are widely used in agriculture, and there is a continuous search for new, effective, and environmentally benign pesticides. researchgate.net Research into phosphate derivatives of natural products like β-D-ribofuranoside has shown insecticidal activity. researchgate.net Furthermore, compounds containing an isopropanolamine fragment have been identified as potential fungicides with a unique mechanism of action. This suggests that novel derivatives of this compound could be synthesized and screened for a range of bioactivities, including herbicidal, insecticidal, or plant growth-regulating properties. researchgate.net The development would focus on creating analogs of known natural phosphates or other bioactive molecules, where the this compound structure could be a key component for activity or delivery. nih.gov
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is accelerating chemical discovery and optimization. Future research on this compound will increasingly rely on these integrated approaches to predict properties, understand mechanisms, and guide synthesis. nih.gov
A powerful strategy involves the use of in silico screening followed by targeted experimental work. For instance, computational tools like SwissADME can be used to profile a set of potential derivatives for their absorption, distribution, metabolism, and excretion (ADME) properties before any synthesis is attempted. rsc.org This approach was used to evaluate polyfluoroalkyl phosphonates, identifying promising candidates for synthesis and subsequent in vitro testing against cancer cell lines. rsc.org A similar workflow could be applied to a virtual library of this compound derivatives to prioritize candidates for development as new drugs or agrochemicals.
Quantum-theoretical methods, such as Density Functional Theory (DFT), are also becoming indispensable. DFT calculations can reveal insights into reaction mechanisms that are difficult to probe experimentally, as demonstrated in the study of phosphonate (B1237965) synthesis where standard reactions failed. rsc.org These calculations can also be used to model interactions at a molecular level, such as the adsorption of phosphate molecules onto material surfaces. mdpi.com For this compound, DFT could be used to model its binding to a metal surface to understand its corrosion inhibition mechanism or its interaction with a biological target like an enzyme active site. These computational predictions would then guide experimental studies using techniques like X-ray photoelectron spectroscopy (XPS) or Raman spectroscopy to confirm the nature of the passive film formed during corrosion inhibition. nih.gov
Sustainable Synthesis and Green Chemistry Approaches
Modern chemical manufacturing places a strong emphasis on sustainability, focusing on minimizing waste, reducing energy consumption, and using less hazardous materials. Future research on this compound will incorporate these green chemistry principles into its synthesis, from the precursors to the final product.
The synthesis of the precursor, isopropanolamine, is a key target for green innovation. Traditional synthesis involves reacting propylene (B89431) oxide with ammonia (B1221849), which can produce a mixture of mono-, di-, and tri-isopropanolamine, requiring significant energy for purification. google.com Improved methods that offer better selectivity, such as the sectional addition of reagents and segmented purification, can reduce byproducts and waste. google.com An even greener approach involves biosynthesis, such as the "Threonine Pathway," which uses enzymes under mild conditions to produce isopropanolamine. patsnap.com
For the phosphorylation step—reacting isopropanolamine with a phosphorus source—several green strategies can be pursued. A primary goal is the replacement of hazardous solvents. The European Union's restriction of solvents like N,N-dimethylformamide (DMF) has spurred the development of greener alternatives, such as novel binary solvent systems. rsc.org Research could identify more environmentally benign solvents for the synthesis of this compound. Furthermore, inspiration can be drawn from award-winning green chemistry innovations, such as developing new reaction pathways that eliminate hazardous reagents and dramatically reduce waste. epa.gov This could involve designing a catalytic process for phosphorylation that improves atom economy and avoids the use of harsh reagents.
Regulatory Science and Risk Assessment Frameworks
As this compound finds use in commercial products, a robust understanding of its safety profile within established regulatory frameworks is essential. The isopropanolamine component has a history of regulatory review, which provides a foundation for future assessments of the phosphate salt.
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed isopropanolamines multiple times, concluding they are safe for use in cosmetic products at current concentrations, with the important caveat that they should not be used in formulations containing N-nitrosating agents. cir-safety.orgcir-safety.org This established framework provides a clear precedent for evaluating the safety of this compound in similar applications. Any new use would require a thorough toxicological assessment, including data on skin irritation, sensitization, and genotoxicity. cir-safety.org
Future regulatory science will also need to address more complex scenarios, such as the combined exposure to multiple chemicals in a final product. nih.gov Risk assessment of chemical mixtures is a growing field, requiring new methodologies to understand potential synergistic effects. As this compound would likely be used as part of a formulation, its risk assessment would benefit from frameworks that consider the entire mixture. nih.gov This involves transparently documenting assumptions, addressing uncertainties, and prioritizing mixtures that may pose the highest concern, ensuring that regulatory decisions are protective of human health and the environment. nih.gov
Q & A
Q. What are the standard protocols for synthesizing isopropanolamine phosphate, and how do reaction conditions influence yield?
this compound can be synthesized via phosphorylation reactions involving isopropanolamine and phosphoric acid derivatives. Key variables include molar ratios (e.g., 1:1 to 1:3 amine-to-phosphate), temperature (typically 60–100°C), and solvent selection (aqueous or polar aprotic solvents like ethanol). Reaction time (4–12 hours) and pH control (neutral to mildly acidic) are critical to avoid side products like polyphosphates . For example, excess phosphate may lead to over-phosphorylation, reducing purity. Yield optimization requires monitoring via HPLC or LC-MS to quantify intermediates and final products .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR identify proton environments and phosphate bonding. For instance, ³¹P NMR peaks near 0–5 ppm confirm monophosphate formation, while higher shifts suggest polymerized phosphates .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–220 nm) resolve this compound from unreacted precursors. Mobile phases often combine acetonitrile and ammonium acetate buffers .
- Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive ion mode detects molecular ions (e.g., [M+H]⁺ at m/z 324.18) and fragmentation patterns for structural validation .
Q. What are the key physicochemical properties of this compound relevant to material science applications?
Key properties include:
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported phosphate binding affinities of isopropanolamine derivatives?
Discrepancies in binding data (e.g., from isothermal titration calorimetry vs. fluorescence assays) may arise from protonation state variations under different pH conditions. Density Functional Theory (DFT) simulations can model protonation equilibria and predict affinity trends. For example, at pH 7.4, the amine group (pKa ~9.5) remains protonated, enhancing electrostatic interactions with anionic phosphate groups . Validation requires correlating computed Gibbs free energies (ΔG) with experimental dissociation constants (Kd).
Q. What experimental design strategies minimize artifacts in ecological toxicity studies of this compound?
- Controls: Include negative (solvent-only) and positive (known toxicants like sodium dodecyl sulfate) controls.
- Exposure pathways: Test aqueous dissolution (mimicking environmental release) and bioaccumulation in model organisms (e.g., Daphnia magna).
- Endpoint selection: Measure LC50 (lethality), EC50 (immobilization), and biomarker responses (e.g., glutathione depletion). Statistical analysis must account for batch variability using ANOVA with post-hoc Tukey tests .
Q. How does this compound act as a structure-directing agent in zeolite synthesis, and what mechanisms explain its template specificity?
this compound’s hydroxyl and amine groups coordinate with metal ions (e.g., Al³⁺) during hydrothermal synthesis, directing pore formation in aluminophosphates. Its branched carbon chain induces steric effects, favoring 12-ring micropores over smaller channels. In situ XRD and Raman spectroscopy reveal that template removal (via calcination) preserves framework integrity due to weak non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
